molecular formula C18H18ClN3O2 B2415964 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea CAS No. 954588-07-9

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea

Cat. No. B2415964
M. Wt: 343.81
InChI Key: PUTRSYUEOXDFDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically involve identifying the compound’s chemical structure, functional groups, and molecular formula.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its potential reactions with other compounds under various conditions.



Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Antimycobacterial Activity

The derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole have been synthesized and evaluated for their antimycobacterial activity towards Mycobacterium tuberculosis and atypical mycobacteria. These compounds, with variously substituted phenyl rings to assess their influence on activity, demonstrated significant effectiveness, with some derivatives showing activity between 0.125-0.5 microg/mL, outperforming streptomycin and showing a protection index higher than isoniazid and streptomycin, which indicates their potential as antimycobacterial agents (Biava et al., 2008).

Monoamine Oxidase Inhibition

The compound 1-methyl-3-phenyl-Delta3-pyrroline and its 4-chlorophenyl analogue have been identified as irreversible inhibitors of monoamine oxidase B (MAO B) in rat liver mitochondria. These compounds undergo metabolism by MAO B and simultaneously inhibit the enzyme in a process that results in the corresponding pyrrole as the metabolic end product, suggesting their role in understanding neurotoxin mechanisms and potential applications in neurodegenerative disease research (Williams & Lawson, 1998).

Anticancer and Antimicrobial Agents

Novel heterocyclic compounds, combining oxazole, pyrazoline, and pyridine entities, have been synthesized and evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), with one compound showing high potency. Additionally, these compounds exhibited significant in vitro antibacterial and antifungal activities, highlighting their potential as dual-function anticancer and antimicrobial agents, which also benefits from molecular docking studies indicating their effectiveness in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Safety And Hazards

This involves identifying any potential health or environmental hazards associated with the compound, as well as appropriate safety precautions for handling it.


Future Directions

This could involve identifying potential applications for the compound, areas for further research, or ways to improve its synthesis.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature. If you have a different compound or a more specific question about this process, feel free to ask!


properties

IUPAC Name

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-14-6-8-16(9-7-14)22-12-13(10-17(22)23)11-20-18(24)21-15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTRSYUEOXDFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.